Diquafosol Impurity 11

Description

Significance of Impurity Control in Pharmaceutical Development

The control of impurities in pharmaceuticals is a fundamental tenet of Good Manufacturing Practices (GMP). pmda.go.jp Impurities are extraneous chemicals that may be present in an active pharmaceutical ingredient (API) or a finished drug product. researchgate.net Their presence can arise from various sources, including the raw materials, synthetic processes, degradation of the API, or interactions with packaging materials. researchgate.net

The paramount importance of impurity control lies in ensuring patient safety. pmda.go.jp Some impurities can be toxic, mutagenic, or carcinogenic, even at trace levels, posing significant health risks. toref-standards.com Beyond safety, impurities can also affect the stability and efficacy of a drug, potentially leading to a reduced shelf-life or unpredictable therapeutic outcomes. pmda.go.jptoref-standards.com Therefore, a systematic approach to identify, quantify, and control impurities is not only a regulatory requirement but also a scientific necessity. pmda.go.jptoref-standards.com This process, known as impurity profiling, involves the use of sophisticated analytical techniques to create a comprehensive picture of the impurities present in a drug substance. researchgate.net

Regulatory frameworks, such as those established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), provide detailed guidelines on the reporting, identification, and qualification of impurities. acs.orgnih.govacs.org These guidelines set thresholds for acceptable levels of impurities and outline the necessary steps for their evaluation. acs.org

Overview of Diquafosol (B1208481) Impurities within Drug Substance Context

Diquafosol is a P2Y2 receptor agonist used in ophthalmic solutions to treat dry eye disease. researchgate.netmdpi.com The manufacturing process of Diquafosol, like any synthetic process, can lead to the formation of related substances or impurities. These can include starting materials, by-products, intermediates, and degradation products. google.com

Forced degradation studies are often conducted to understand the potential degradation pathways of a drug substance under various stress conditions such as acid, base, oxidation, heat, and light. synzeal.com In the case of Diquafosol, studies have identified several impurities, often designated with letters such as Impurity A, Impurity B, and Impurity C. synzeal.com These are typically monitored using advanced analytical techniques like high-performance liquid chromatography (HPLC). synzeal.com For instance, one validated ion-pair reverse-phase HPLC method was developed for the detection of major components and related substances in Diquafosol sodium eye drops. synzeal.com

Other identified impurities in the context of Diquafosol include those with designations like UP4, UP5U, and UP6U, which may be high molecular weight impurities. The control of these impurities is crucial for the quality of the final drug product and is often achieved through purification techniques like ion-exchange chromatography. google.com

Scope and Research Imperatives for Diquafosol Impurity 11 Studies

This compound is a specific impurity that is monitored during the quality control of Diquafosol. While detailed public research solely focused on this impurity is limited, its significance is underscored by its inclusion in the impurity profile of the drug. Research imperatives for a specific impurity like this compound would typically encompass several key areas.

Firstly, the unambiguous identification and structure elucidation of the impurity are critical. This often involves the use of sophisticated analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. One commercial source identifies this compound as Diquafosol Sodium, a P2Y2 receptor agonist.

Secondly, the development and validation of sensitive and specific analytical methods for its detection and quantification are essential. This ensures that the levels of the impurity in each batch of the drug substance can be accurately monitored and controlled within acceptable limits.

Finally, understanding the origin and formation of the impurity is crucial for process optimization to minimize its presence. This could involve investigating the synthetic route, reaction conditions, and storage stability of Diquafosol.

Detailed Research Findings

One source provides the following details for a compound identified as this compound:

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| Synonym | Diquafosol Sodium | |

| Molecular Formula | C18H22N4Na4O23P4 | |

| Molecular Weight | 878.23 g/mol | |

| Appearance | White powder | |

| Purity | ≥99% | |

| Storage Temperature | -20°C |

It is important to note that another impurity, Uridine (B1682114) 5'-Tetraphosphate Pentasodium Salt, has a very similar molecular formula and is also associated with Diquafosol, highlighting the complexity of impurity profiling.

Forced degradation studies on Diquafosol sodium eye drops have shown that the drug degrades under acidic and oxidative conditions, leading to the formation of various impurities. synzeal.com An ion-pair reverse-phase HPLC method has been validated for the detection of Diquafosol and its related substances, with a limit of detection (LOD) of 0.02% and a limit of quantification (LOQ) of 0.05% for impurities.

Properties

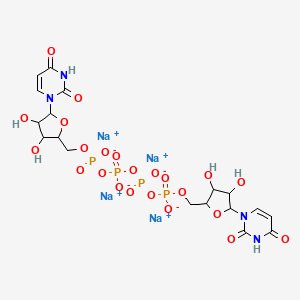

IUPAC Name |

tetrasodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O23P4.4Na/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30;;;;/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30);;;;/q;4*+1/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTGMPPCCUSXIP-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4Na4O23P4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

878.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation and Synthetic Pathways of Diquafosol Impurity 11

Investigation of Synthetic Routes Leading to Diquafosol (B1208481) Impurity 11 Formation

Diquafosol is chemically known as P¹,P⁴-bis(5'-uridyl)tetraphosphate. Investigations into its synthesis have revealed the potential for the formation of various impurities. Diquafosol Impurity 11 has been identified as P¹-Cytidine-5'-P⁴-Uridine-5'-Tetraphosphate Tetrasodium. This indicates that during the synthesis, a cytidine (B196190) moiety is incorporated into the dinucleoside tetraphosphate (B8577671) structure instead of a second uridine (B1682114) moiety.

Precursor Identification and Mechanistic Elucidation of Impurity Formation

The primary precursors in the synthesis of Diquafosol are derivatives of uridine monophosphate (UMP). The formation of this compound strongly suggests the presence of a cytidine-containing precursor in the reaction mixture. This precursor is likely cytidine monophosphate (CMP) or a reactive derivative thereof.

The general synthetic strategy for P¹,P⁴-dinucleoside tetraphosphates involves the coupling of a nucleoside monophosphate with an activated phosphate (B84403) donor, or the condensation of two nucleoside monophosphate derivatives. One common method involves the activation of a nucleoside monophosphate to form a reactive intermediate, such as a nucleoside phosphoromorpholidate, which then reacts with another nucleoside phosphate.

The formation of this compound can be mechanistically attributed to the unintended participation of a cytidine monophosphate derivative in the coupling reaction. If CMP is present as a contaminant in the UMP starting material, or if it is inadvertently introduced into the process stream, it can compete with UMP for the coupling reaction.

Table 1: Precursors in Diquafosol Synthesis and Impurity 11 Formation

| Compound Name | Role in Synthesis |

| Uridine Monophosphate (UMP) | Primary precursor for Diquafosol |

| Cytidine Monophosphate (CMP) | Precursor for this compound |

| Activated Phosphate Donor | Coupling agent for linking nucleoside monophosphates |

The core of the reaction is the formation of a pyrophosphate linkage between the two nucleoside moieties. The mechanism involves the nucleophilic attack of the phosphate group of one nucleoside on the activated phosphate of the other. The presence of a cytidine-derived precursor leads to the formation of a mixed dinucleoside tetraphosphate.

Role of Reaction Conditions in Impurity Generation

The generation of this compound is highly dependent on the specific reaction conditions employed during the synthesis of Diquafosol. Several factors can influence the rate of formation of this impurity.

The stoichiometry of the reactants is a critical parameter. An excess of the activated phosphate donor relative to the uridine monophosphate derivative could potentially drive the reaction to completion but may also increase the likelihood of reacting with any trace CMP present. Careful control of the molar ratios of the reactants is essential to minimize the formation of Impurity 11.

Reaction temperature can significantly affect the kinetics of both the desired reaction and the formation of impurities. Higher temperatures may accelerate the coupling reaction but could also lead to decreased selectivity and the formation of undesired by-products. The optimal temperature profile for the synthesis must be carefully determined to maximize the yield of Diquafosol while minimizing the formation of Impurity 11. Pressure is not typically a critical parameter in this type of solution-phase synthesis.

Table 2: Hypothetical Impact of Temperature on Impurity 11 Formation

| Temperature Range | Expected Impact on Diquafosol Yield | Expected Impact on Impurity 11 Formation |

| Low (e.g., 0-10 °C) | Slower reaction rate, potentially lower yield | Lower rate of formation |

| Moderate (e.g., 20-30 °C) | Optimal reaction rate and yield | Moderate rate of formation, controllable |

| High (e.g., >40 °C) | Faster reaction, potential for degradation | Increased rate of formation, reduced selectivity |

The choice of solvent can influence the solubility of reactants and intermediates, as well as the transition state energies of the competing reactions. A solvent system that preferentially solubilizes the uridine-based reactants over any cytidine contaminants could potentially reduce the formation of Impurity 11.

Catalysts, often Lewis acids or activating agents for the phosphate groups, play a crucial role in the coupling reaction. The nature of the catalyst can affect the selectivity of the reaction. A highly active, non-selective catalyst might accelerate the formation of both Diquafosol and Impurity 11, whereas a more selective catalyst could favor the desired product.

By-product Analysis During Diquafosol Synthesis

The analysis of by-products during the synthesis of Diquafosol is essential for process optimization and quality control. High-performance liquid chromatography (HPLC) is a primary analytical technique used to separate and quantify Diquafosol from its impurities. The development of a robust HPLC method capable of resolving Diquafosol from Impurity 11 and other related substances is critical.

During process development, the reaction mixture is typically sampled at various time points and analyzed to monitor the consumption of starting materials, the formation of the desired product, and the emergence of any by-products. This data allows for the fine-tuning of reaction conditions to minimize impurity formation. The isolation and characterization of impurities, including Impurity 11, using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are necessary to confirm their structures and understand their formation pathways.

Identification of Related By-products and Their Relationship to Impurity 11

During the synthesis of Diquafosol, a range of by-products can be formed. These are primarily other dinucleotide phosphates with varying numbers of phosphate groups or different nucleoside bases. The presence of cytidine triphosphate (CTP) as a potential contaminant in the uridine triphosphate (UTP) starting material is a primary source for the generation of Impurity 11. The coupling reaction, designed to link two uridine moieties, can inadvertently incorporate a cytidine unit.

Other potential by-products include symmetrical dinucleotides such as P1,P4-Di(cytidin-5'-yl) tetraphosphate, as well as molecules with different phosphate chain lengths. The relationship between these by-products and Impurity 11 lies in their common origin from the impurities present in the starting materials and the non-specific nature of the coupling reaction under certain conditions. The structural similarity between uridine and cytidine makes their separation and the prevention of cross-reactivity a significant challenge.

| By-product Category | Specific Example | Relationship to Impurity 11 |

| Symmetrical Dinucleotides | P1,P4-Di(cytidin-5'-yl) tetraphosphate | Formed from the same cytidine-based contaminants. |

| Variable Phosphate Chain Length | P1,P3-Di(uridin-5'-yl) triphosphate | Arises from incomplete phosphorylation or degradation. |

| Mixed Dinucleotides | P1-Cytidine-5'-P4-Uridine-5'-Tetraphosphate (Impurity 11) | Direct result of cross-coupling between uridine and cytidine precursors. |

Kinetic Studies of Impurity Formation during Manufacturing Processes

Detailed kinetic studies are crucial to understanding and controlling the formation of this compound. While specific proprietary data from manufacturers is not publicly available, the principles of chemical kinetics suggest that the rate of formation of Impurity 11 is dependent on several factors. These include the concentration of cytidine-based impurities in the starting materials, the reaction temperature, the choice of coupling agents, and the reaction time.

It is hypothesized that the activation of the phosphate groups of both uridine and cytidine nucleotides occurs at comparable rates under certain process conditions. This leads to a competitive reaction scenario where the formation of the desired symmetrical Diquafosol molecule competes with the formation of the asymmetrical Impurity 11. Kinetic modeling can be employed to predict the impact of varying process parameters on the final impurity profile, allowing for the development of a robust control strategy.

Strategies for Minimizing Impurity 11 Formation during Synthesis

The control of this compound is a critical aspect of the manufacturing process, ensuring the final drug product meets stringent purity requirements. Strategies to minimize its formation focus on both optimizing the existing synthetic process and exploring alternative, more selective chemical transformations.

Process Optimization for Impurity Reduction

Process optimization is a key strategy to reduce the levels of Impurity 11. This involves a multi-faceted approach to control the reaction conditions and minimize the opportunities for the undesired side reaction to occur.

Key optimization parameters include:

Starting Material Purity: The most effective method to prevent the formation of Impurity 11 is to ensure the high purity of the uridine nucleotide starting materials, with stringent limits on the content of cytidine-based analogs.

Stoichiometry Control: Precise control over the molar ratios of reactants and coupling agents can favor the formation of the desired product over side reactions.

Temperature and pH Control: Maintaining optimal temperature and pH throughout the reaction can enhance the selectivity of the coupling reaction. Deviations can lead to increased rates of side reactions and degradation.

Choice of Coupling Agent: The selection of a highly specific coupling agent that preferentially activates uridine phosphates over their cytidine counterparts can significantly reduce the formation of Impurity 11.

Reaction Time: Optimizing the reaction time is crucial to ensure complete conversion to the desired product while minimizing the formation of time-dependent impurities.

| Parameter | Objective | Impact on Impurity 11 Formation |

| Starting Material Purity | Minimize cytidine nucleotide content | Reduces the availability of the key reactant for impurity formation. |

| Stoichiometry | Optimize reactant ratios | Favors the desired reaction pathway. |

| Temperature | Maintain optimal range | Controls reaction kinetics and minimizes side reactions. |

| pH | Maintain optimal range | Affects the reactivity of functional groups and catalyst efficiency. |

| Coupling Agent | High selectivity for uridine | Decreases the rate of the undesired cross-coupling reaction. |

| Reaction Time | Achieve complete conversion without degradation | Prevents the accumulation of time-dependent by-products. |

Utilization of Alternative Synthetic Routes to Enhance Purity

In addition to process optimization, the development of alternative synthetic routes offers a promising approach to achieving higher purity Diquafosol with minimal levels of Impurity 11. Research in this area focuses on developing more selective and efficient coupling methodologies.

One potential alternative route involves the use of enzymatic catalysis. Specific enzymes can offer unparalleled selectivity for their natural substrates, which could be exploited to exclusively couple two uridine molecules, thereby eliminating the possibility of incorporating a cytidine unit. While potentially offering higher purity, the scalability and cost-effectiveness of enzymatic routes for large-scale pharmaceutical manufacturing require careful consideration.

Degradation Studies of Diquafosol Impurity 11

Forced Degradation Studies for Stability Assessment

Forced degradation, or stress testing, is a crucial process in pharmaceutical development that involves subjecting a drug substance to conditions more severe than accelerated stability testing to understand its intrinsic stability. ajpsonline.comsapub.org These studies are designed to identify likely degradation products, establish degradation pathways, and validate the specificity of analytical methods used to monitor the stability of the drug. rjptonline.org The goal is typically to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary products not relevant to normal storage conditions. sapub.orgpharmaguideline.com The findings from stress testing on Diquafosol (B1208481) Sodium are detailed in the following sections, providing a framework for understanding the stability of the molecule and its related impurities.

Acidic Degradation Pathways and Products

Acid-forced degradation studies are performed to assess the susceptibility of a drug substance to hydrolysis under acidic conditions. rjptonline.org This typically involves exposing the drug to a solution of a strong acid, such as hydrochloric acid, and monitoring the formation of degradants over time.

In a study on Diquafosol Sodium ophthalmic drops, the sample was subjected to 2 mol/L hydrochloric acid (HCl) at room temperature for 17 hours. acs.org The results indicated that the compound was unstable under these conditions, showing a degradation of approximately 9%. The degradation led to the formation of known impurities (Impurity A, Impurity B) as well as other unidentified degradation products. acs.org This pathway highlights the sensitivity of the parent molecule to acidic environments, which can lead to the generation of various related substances.

Basic Degradation Pathways and Products

Similar to acidic degradation, basic or alkaline degradation testing evaluates the stability of a drug in a basic environment, typically using a strong base like sodium hydroxide (B78521). rjptonline.org

For Diquafosol Sodium, the stability was tested by adding 2 mol/L sodium hydroxide (NaOH) and holding the solution at room temperature for 17 hours. acs.org Under these conditions, the drug was found to be relatively stable, with minimal degradation observed. Only one impurity was reported to have been generated, suggesting that the molecule is more resistant to base-catalyzed hydrolysis compared to acid-catalyzed hydrolysis. acs.org

Oxidative Degradation Mechanisms and Products

Oxidative degradation testing assesses the drug's susceptibility to oxidation, which can be a significant degradation pathway. mdpi.com This is commonly evaluated by exposing the drug to an oxidizing agent, such as hydrogen peroxide (H2O2). mdpi.com

In the case of Diquafosol Sodium eye drops, the sample was treated with a 3% solution of hydrogen peroxide for 3 hours at room temperature. acs.org The study reported that degradation was observed under these oxidative stress conditions, leading to the formation of degradation products. acs.org This indicates that the Diquafosol molecule is susceptible to oxidation, a factor that is critical for determining appropriate formulation and packaging.

Thermal Degradation Profiles and Kinetics

Thermal degradation studies are conducted to evaluate the impact of elevated temperatures on the stability of a drug substance. pharmaguideline.com For Diquafosol Sodium, a thermal stress test was performed by heating the ophthalmic solution to 80°C for 7 hours. acs.org The results from this study showed no significant impurity-related degradation, indicating that Diquafosol Sodium is relatively stable under these short-term, high-temperature conditions. acs.org

Photolytic Degradation Behavior

Photostability testing is a mandatory part of stress testing, as outlined by the International Council for Harmonisation (ICH) guidelines, to determine if a drug substance or product is sensitive to light. ich.orgeuropa.eu These studies involve exposing the material to a specific minimum level of light from a source that combines both UV and visible outputs. ikev.orgatlas-mts.com

For Diquafosol Sodium eye drops, a photolytic degradation study was conducted by exposing the solution to a cold white fluorescent lamp (4500 ± 500 lux) for 24 hours. acs.org While the specific percentage of degradation was not detailed, the purpose of such a test is to validate that the analytical method can separate and detect any degradants formed due to light exposure. ich.org A dark control sample is typically used to differentiate between thermal and photolytic degradation. q1scientific.com

Hydrolytic Degradation Pathways

Hydrolytic degradation involves the cleavage of chemical bonds by reaction with water. pharmaguideline.com This process is highly dependent on pH and is typically evaluated across a range of acidic and basic conditions. rjptonline.org The acidic and basic degradation studies described in sections 3.1.1 and 3.1.2 represent the primary hydrolytic degradation pathways for Diquafosol. The findings show that the molecule is susceptible to acid-catalyzed hydrolysis, resulting in approximately 9% degradation and the formation of multiple impurities. acs.org Conversely, it demonstrates greater stability under basic conditions, with minimal degradation observed. acs.org

Summary of Forced Degradation Studies on Diquafosol Sodium

The table below summarizes the conditions and findings from forced degradation studies performed on Diquafosol Sodium ophthalmic solution. acs.org

| Stress Condition | Agent and Concentration | Duration & Temperature | Degradation Outcome | Products Formed |

| Acidic | 2 mol/L HCl | 17 hours / Room Temp | ~9% Degradation | Impurity A, Impurity B, Unknown Impurities |

| Basic | 2 mol/L NaOH | 17 hours / Room Temp | Stable (Minimal Degradation) | One Impurity |

| Oxidative | 3% H₂O₂ | 3 hours / Room Temp | Degradation Observed | Degradation Products |

| Thermal | Heat | 7 hours / 80°C | Stable | No Impurity Degradation |

| Photolytic | 4500 ± 500 lux | 24 hours | Study Conducted | Not Specified |

Phosphorylation Reactions and Their Role in Impurity Transformation

Phosphorylation, the addition of a phosphate (B84403) group to a molecule, is a fundamental reaction in the synthesis and transformation of nucleotides and their derivatives, such as Diquafosol and its related impurities. umich.eduroyalsocietypublishing.org Diquafosol Impurity 11, a dinucleotide polyphosphate, can be involved in or be a product of various phosphorylation and dephosphorylation reactions. These transformations are critical to understand as they can influence the purity profile of the active pharmaceutical ingredient.

The transformation of impurities can occur through several phosphorylation-related mechanisms:

Intramolecular Phosphorylation: This can lead to the formation of cyclic phosphate derivatives, altering the impurity's structure. ttu.ee

Intermolecular Phosphorylation: Reactions between the impurity and other molecules, such as other nucleotides or phosphorylating agents present during synthesis or in a formulation, can lead to the formation of more complex structures.

Dephosphorylation: The enzymatic or chemical cleavage of phosphate groups is a primary degradation pathway. ttu.ee Purine nucleotides, for instance, tend to hydrolyze faster than pyrimidine (B1678525) nucleotides under acidic conditions. ttu.ee

These reactions are influenced by factors such as pH, temperature, and the presence of catalysts. Understanding the role of phosphorylation is essential for controlling the impurity profile during manufacturing and ensuring the stability of the final drug product.

Investigation of Degradation Product Characterization from Impurity 11

The characterization of degradation products is a crucial step in pharmaceutical development, guided by international standards like the ICH Q1A(R2) guidelines. europa.euich.org Stress testing, which exposes the impurity to harsh conditions (e.g., high temperature, humidity, extreme pH, light, and oxidation), helps to identify likely degradation products and establish degradation pathways. ich.orgsnscourseware.org

For a complex molecule like this compound, the primary degradation pathway is expected to be the hydrolysis of the polyphosphate bridge. This can occur either symmetrically, yielding two molecules of uridine (B1682114) diphosphate (B83284) (UDP), or asymmetrically, producing uridine monophosphate (UMP) and uridine triphosphate (UTP). researchgate.net

The process of characterizing these potential degradation products involves:

Forced Degradation: Subjecting Impurity 11 to stress conditions to generate detectable levels of degradation products.

Separation: Using stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC), to separate the impurity from its degradants. taylorfrancis.com

Identification and Elucidation: Employing advanced analytical techniques to determine the chemical structures of the separated degradants.

A hypothetical summary of the characterization of degradation products from this compound is presented below.

| Degradation Product (DP) | Potential Identity | Formation Condition | Analytical Characterization Technique |

| DP-1 | Uridine Monophosphate (UMP) | Acid/Base Hydrolysis | HPLC, LC-MS, NMR |

| DP-2 | Uridine Diphosphate (UDP) | Acid/Base/Enzymatic Hydrolysis | HPLC, LC-MS, NMR |

| DP-3 | Uridine Triphosphate (UTP) | Asymmetric Hydrolysis | HPLC, LC-MS, NMR |

| DP-4 | Uridine | Complete Hydrolysis | HPLC, LC-MS, NMR |

Long-term Stability Research on this compound within Pharmaceutical Formulations

Long-term stability studies are performed to evaluate how the quality of a substance or product changes over time under recommended storage conditions. europa.eu For an impurity like this compound within a pharmaceutical formulation, such as an ophthalmic solution, these studies are essential to ensure that the impurity does not increase to unacceptable levels during the product's shelf life. nih.govhospitalpharmacyeurope.com

Testing is conducted on at least three primary batches, and the frequency of testing is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter. ich.org

Impact of Excipients on Impurity 11 Stability

Excipients are inactive substances in a drug formulation, but they can significantly impact the stability of both the active ingredient and any impurities present. creative-biolabs.comm-pharmainfo.com Incompatibilities between an impurity and an excipient can lead to physical or chemical changes. m-pharmainfo.comresearchgate.net

Potential interactions relevant to this compound include:

pH and Buffers: The pH of the formulation, controlled by buffering agents, is critical. Phosphate buffers, for instance, can exhibit temperature-dependent pH shifts, which could affect the hydrolysis rate of the impurity's phosphate chain. nih.govresearchgate.net

Moisture Content: Hygroscopic excipients can absorb moisture, which may accelerate hydrolytic degradation.

Reactive Impurities in Excipients: Some excipients may contain reactive impurities, such as peroxides or aldehydes, that could lead to oxidative or other forms of degradation. nih.gov

A hypothetical compatibility study might yield the following results.

| Excipient | Condition (40°C/75% RH) | Observation (4 weeks) | Compatibility |

| Mannitol | Physical Mixture (1:1) | No significant increase in degradation products. | Compatible |

| Polyvinylpyrrolidone (PVP) | Physical Mixture (1:1) | Minor increase in a known degradant. | Compatible |

| Benzalkonium Chloride | Aqueous Solution | Significant degradation of Impurity 11 observed. | Incompatible |

| Sodium Phosphate Buffer | Aqueous Solution | Stable, pH remains within target range. | Compatible |

Environmental Factors Influencing Degradation of Impurity 11

Environmental factors are key variables in stability testing, as outlined by ICH guidelines. europa.eusnscourseware.org

Temperature: Elevated temperatures accelerate chemical reactions, including the hydrolysis of the phosphate bonds in this compound. Stability studies are often conducted at both long-term (e.g., 25°C or 30°C) and accelerated (e.g., 40°C) conditions. ich.org

Humidity: For solid-state forms, humidity can be a critical factor, potentially leading to hydrolysis if the packaging is not sufficiently protective. For aqueous solutions like eye drops, humidity is less of a direct factor for the dissolved substance but is controlled during stability testing. europa.eu

pH: The stability of nucleoside polyphosphates is highly pH-dependent. Both acidic and alkaline conditions can catalyze the cleavage of the phosphodiester bonds. ttu.eenih.gov The optimal pH for stability is typically near neutral. researchgate.net

Material Balance Studies in Degradation Processes

Material balance is a critical component of forced degradation studies. pharmtech.comresearchgate.net The principle is to account for all the mass of the initial substance after it has been degraded. researchgate.netveeprho.com A successful material balance, where the sum of the decrease in the parent impurity and the increase in all degradation products is close to 100%, provides confidence that the analytical method is "stability-indicating." mournetrainingservices.com

Achieving a good mass balance demonstrates that all significant degradation products have been separated, detected, and quantified. researchgate.net Discrepancies in mass balance can indicate issues such as:

The formation of non-chromophoric or volatile degradation products that are not detected by standard HPLC-UV methods.

Co-elution of degradation products with the parent peak or with each other.

Differences in the detector response factors between the impurity and its degradation products.

A typical goal is to achieve a mass balance between 95% and 105%.

| Stress Condition | % Impurity 11 Degraded | % Sum of Degradation Products | Material Balance (%) |

| Acid Hydrolysis (0.1N HCl, 60°C, 8h) | 12.5 | 11.9 | 99.4 |

| Base Hydrolysis (0.1N NaOH, RT, 4h) | 15.2 | 14.5 | 99.3 |

| Oxidation (3% H₂O₂, RT, 24h) | 8.0 | 7.6 | 99.6 |

| Thermal (80°C, 48h) | 5.5 | 5.2 | 99.7 |

Advanced Analytical Methodologies for Diquafosol Impurity 11 Quantification and Detection

Exploration of Mass Spectrometry (MS) Techniques for Impurity 11

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and structural elucidation of pharmaceutical impurities.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. nih.gov For Diquafosol (B1208481) Impurity 11, obtaining an accurate mass would be the first step in its structural identification. arvojournals.org By comparing the experimentally determined mass with the theoretical masses of potential structures, the elemental formula of the impurity can be confidently assigned. This is particularly useful in distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions).

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a characteristic fragmentation pattern. nih.govnih.gov This fragmentation pattern provides valuable information about the structure of the precursor ion. For Diquafosol Impurity 11, MS/MS analysis would be performed to confirm the proposed structure derived from HRMS data. d-nb.info By analyzing the fragment ions, the connectivity of the atoms within the molecule can be deduced, providing a high degree of confidence in the structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. manchester.ac.uk It provides detailed information about the carbon-hydrogen framework of a molecule. illinois.edusysu.edu.cnepfl.ch

Proton (1H) NMR Analysis

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The key parameters obtained from a ¹H NMR spectrum are:

Chemical Shift (δ): The position of a signal in the NMR spectrum, which is indicative of the electronic environment of the proton.

Integration: The area under a signal, which is proportional to the number of protons giving rise to that signal.

Splitting Pattern (Multiplicity): The splitting of a signal into multiple peaks due to the influence of neighboring protons. This provides information about the number of adjacent protons.

By analyzing the ¹H NMR spectrum of this compound and comparing it with the spectrum of Diquafosol, the structural differences can be identified, leading to the complete structural elucidation of the impurity.

Carbon (13C) NMR Analysis

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon framework. In the context of this compound, 13C NMR can be instrumental in confirming its identity by providing a unique fingerprint based on the chemical environment of each carbon atom.

Detailed Research Findings:

The 13C NMR spectrum of this compound is expected to display a series of signals corresponding to the carbon atoms in the two uridine (B1682114) moieties and the ribose sugar rings. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of neighboring atoms. For instance, the carbonyl carbons (C2 and C4) of the uracil (B121893) rings would appear significantly downfield, typically in the range of 150-170 ppm. The carbons of the ribose rings would resonate at chemical shifts characteristic of furanose structures, generally between 60 and 90 ppm. The anomeric carbon (C1') is particularly sensitive to the glycosidic bond conformation and would be observed around 90 ppm.

Interactive Data Table: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | ~154.4 |

| C4 | ~168.9 |

| C5 | ~105.1 |

| C6 | ~144.6 |

| C1' | ~92.1 |

| C2' | ~76.5 |

| C3' | ~72.2 |

| C4' | ~87.1 |

| C5' | ~63.5 |

Note: These are predicted values based on data for uridine and its derivatives and may vary slightly based on experimental conditions such as solvent and pH. nih.govnih.gov

Phosphorus (31P) NMR Analysis

Given the presence of a tetraphosphate (B8577671) chain in this compound, Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy is an exceptionally specific and informative technique for its characterization. 31P NMR provides direct insight into the chemical environment of the phosphorus atoms, allowing for the confirmation of the phosphate (B84403) linkage and the assessment of purity.

Detailed Research Findings:

The 31P NMR spectrum of this compound is anticipated to show two distinct signals corresponding to the two pairs of chemically equivalent phosphorus nuclei in the P4 tetraphosphate chain. The terminal phosphorus atoms (Pα) and the internal phosphorus atoms (Pβ) will have different chemical shifts due to their distinct chemical environments. Typically, the signals for the internal phosphorus atoms of a polyphosphate chain appear at a more negative chemical shift (upfield) compared to the terminal phosphorus atoms. The coupling between adjacent phosphorus atoms (2JPP) would result in a multiplet structure for these signals, often appearing as a triplet or a more complex pattern depending on the resolution and the specific coupling constants.

Interactive Data Table: Predicted 31P NMR Data for this compound

| Phosphorus Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| Pα (terminal) | ~ -10 to -12 | Multiplet |

| Pβ (internal) | ~ -22 to -24 | Multiplet |

Note: Chemical shifts are relative to 85% H3PO4. The exact values can be influenced by factors such as pH, temperature, and the presence of metal ions.

Application of Other Spectroscopic Techniques for Impurity 11 Analysis

Beyond NMR spectroscopy, other spectroscopic techniques play a crucial role in the routine analysis and quality control of this compound.

Infrared (IR) spectrophotometry is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various structural components.

Detailed Research Findings:

Key diagnostic peaks in the IR spectrum would include strong absorptions from the P=O and P-O-C stretching vibrations of the phosphate groups, typically observed in the region of 1250-900 cm-1. The uracil rings would give rise to characteristic C=O stretching bands around 1700-1650 cm-1 and C=C and C-N stretching vibrations within the 1650-1500 cm-1 range. The ribose units would be identified by the broad O-H stretching band from the hydroxyl groups (around 3400-3200 cm-1) and C-O stretching vibrations in the 1150-1000 cm-1 region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | 3400-3200 | Broad, stretching |

| N-H (uracil) | 3200-3000 | Stretching |

| C=O (uracil) | 1700-1650 | Strong, stretching |

| C=C, C=N (uracil) | 1650-1500 | Stretching |

| P=O (phosphate) | 1250-1200 | Strong, stretching |

| P-O-C (phosphate) | 1100-900 | Stretching |

| C-O (ribose) | 1150-1000 | Stretching |

Ultraviolet (UV) spectrophotometry is a widely used technique for the quantitative analysis of substances that absorb UV radiation. The uracil bases in this compound contain a chromophore that absorbs UV light, making this technique suitable for its detection and quantification.

Detailed Research Findings:

The UV spectrum of this compound in an aqueous solution is expected to show a characteristic absorption maximum (λmax) around 262 nm, which is typical for uridine and its derivatives. mybiosource.com This absorption is due to the π → π* electronic transitions within the conjugated system of the uracil ring. The absorbance at this wavelength is directly proportional to the concentration of the impurity, according to the Beer-Lambert law, allowing for its quantification. It is important to note that the parent drug, Diquafosol, also contains uridine moieties and will have a similar UV absorption profile. Therefore, UV spectrophotometry is most effective when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) to ensure that the absorbance is measured specifically for the impurity.

Interactive Data Table: UV Spectrophotometry Data for this compound

| Parameter | Value |

| λmax | ~ 262 nm |

| Molar Extinction Coefficient (ε) | Dependent on pH and solvent |

Comparative Analysis of Different Analytical Approaches for Impurity 11

Each of the discussed analytical techniques offers distinct advantages and limitations for the analysis of this compound.

NMR Spectroscopy (13C and 31P): NMR provides the most detailed structural information and is considered a definitive method for identification. 31P NMR is particularly powerful for this impurity due to the unique signature of the tetraphosphate chain. However, NMR is a relatively low-sensitivity technique and requires more expensive instrumentation and longer analysis times compared to other methods. It is best suited for structural confirmation and reference standard characterization.

Infrared (IR) Spectrophotometry: IR is a rapid and non-destructive technique that is excellent for confirming the presence of key functional groups. It can serve as a quick identity check. However, the complexity of the IR spectrum for a large molecule like this compound can make it difficult to use for quantification or for distinguishing between structurally similar impurities.

Ultraviolet (UV) Spectrophotometry: UV spectrophotometry is a simple, robust, and highly sensitive method for quantification. bmglabtech.com When coupled with HPLC, it becomes a powerful tool for routine quality control, allowing for the separation and quantification of the impurity from the API and other related substances. Its primary limitation is its lack of structural specificity; it can quantify but not definitively identify the compound on its own.

Impurity Profiling and Characterization of Diquafosol Impurity 11

Comprehensive Impurity Profiling Methodologies

Comprehensive impurity profiling is essential to identify and quantify all potential impurities in a drug substance and product. ijsr.net For complex molecules like Diquafosol (B1208481) and its related compounds, a multi-faceted approach employing various analytical techniques is necessary. The primary goal is to develop robust methods that can separate, detect, and quantify impurities, even at trace levels.

Methodologies for profiling impurities in Diquafosol often involve advanced chromatographic techniques. High-performance liquid chromatography (HPLC), particularly ion-pair reversed-phase HPLC, is a cornerstone for the analysis of polar and ionic compounds like Diquafosol and its impurities. nih.govacs.org These methods are developed to provide high resolution and sensitivity, allowing for the separation of structurally similar compounds. The development and validation of these analytical methods are guided by international regulatory standards, such as those from the International Council for Harmonisation (ICH).

The development and availability of impurity reference standards are fundamental for the accurate identification and quantification of impurities. rxnchem.com A reference standard is a highly purified compound that can be used to confirm the identity and measure the concentration of an impurity in a sample. For Diquafosol Impurity 11, a reference standard is crucial for method validation and routine quality control testing.

The synthesis of a reference standard for this compound, identified as P1-Cytidine-5'-P4-Uridine-5'-Tetraphosphate Tetrasodium, would involve a multi-step chemical process. This synthesis would be followed by extensive purification and characterization to ensure its chemical identity and purity. The availability of such a standard from specialized chemical suppliers facilitates the accurate analysis of this impurity in Diquafosol batches.

During the manufacturing process or upon storage of Diquafosol, unknown impurities may arise. The identification of these unknown compounds is a challenging but critical task. The process typically begins with the detection of an unknown peak in a chromatogram. eurofins.com Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, heat, light, and oxidation, can be employed to intentionally generate degradation products and help in understanding potential degradation pathways. nih.govacs.org

For impurities related to this compound, which is itself a dinucleoside polyphosphate, any unknown but related impurities would likely be other variations of this structure. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the initial identification of unknown impurities by providing information about their molecular weight. nih.gov

Structural Elucidation of this compound and its Related Substances

Once an impurity is detected and isolated, its chemical structure must be determined. This process, known as structural elucidation, employs a combination of spectroscopic and spectrometric techniques to piece together the molecular puzzle.

Based on available information, one of the compounds identified as this compound has the chemical name P1-Cytidine-5'-P4-Uridine-5'-Tetraphosphate Tetrasodium. clearsynth.com This indicates that it is a structural analog of Diquafosol, where one of the uridine (B1682114) moieties is replaced by a cytidine (B196190) moiety.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 401618-90-4 | C18H23N5O22P4·4Na | 877.25 |

| Diquafosol Tetrasodium | 211427-08-6 | C18H22N4Na4O23P4 | 878.23 |

Note: Some sources also list the CAS number for Diquafosol Tetrasodium (211427-08-6) as being associated with this compound, highlighting the close structural relationship. toref-standards.comtoref-standards.comchemicalbook.com

To confirm the structure of this compound, a suite of advanced analytical techniques would be employed. Mass spectrometry (MS) provides the molecular weight and fragmentation patterns, which offer clues about the different components of the molecule. nih.govbachem.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition. lcms.cz

Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H) and carbon-¹³ (¹³C) NMR, is indispensable for determining the precise arrangement of atoms within the molecule. Two-dimensional NMR techniques can further reveal the connectivity between different parts of the structure. For complex molecules like dinucleoside polyphosphates, these advanced spectroscopic methods are essential for unambiguous structure confirmation.

Diquafosol contains multiple chiral centers, meaning it has a specific three-dimensional arrangement of its atoms (stereochemistry). Any impurities may also have stereoisomers. It is crucial to determine the stereochemistry of impurities, as different stereoisomers can have different biological activities and toxicological profiles.

The analysis of stereochemical purity ensures that the desired stereoisomer is present and that other isomers are controlled within acceptable limits. Chiral chromatography is a key technique used to separate and quantify stereoisomers. The stereochemical integrity of this compound would be confirmed as part of its full characterization.

Quantitative Impurity Profiling in Diquafosol Drug Substance and Product

Once impurities like this compound have been identified and characterized, and reference standards are available, quantitative methods are developed and validated to monitor their levels in both the active pharmaceutical ingredient (API) and the final drug product. nih.govacs.org

| Analytical Technique | Application in Impurity Profiling |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of impurities. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown impurities and confirmation of known impurities. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for elemental composition determination. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of impurities. |

| Chiral Chromatography | Separation and quantification of stereoisomeric impurities. |

Research on Control Strategies for Diquafosol Impurity 11 in Drug Substance and Product

Development of Impurity Specification Limits for Diquafosol (B1208481) Impurity 11

Establishing appropriate specification limits for impurities is a fundamental requirement for regulatory approval and commercialization of any pharmaceutical product. These limits are based on a combination of international guidelines and risk assessment.

The International Conference on Harmonisation (ICH) provides a framework of guidelines for the registration of pharmaceuticals for human use. europa.euxinfuda-group.comeuropa.eutga.gov.au Specifically, the ICH Q3B(R2) guideline provides guidance on the content and qualification of impurities in new drug products. europa.euxinfuda-group.comfda.gov This guideline addresses degradation products of the drug substance or reaction products of the drug substance with excipients or the container closure system. xinfuda-group.comeuropa.eu

For Diquafosol Impurity 11, the principles outlined in ICH Q3B(R2) are paramount in setting its acceptance criteria in the final drug product. europa.euxinfuda-group.comfda.gov The guideline establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug substance. gmpinsiders.com

Table 1: Illustrative ICH Q3B(R2) Thresholds for Degradation Products

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 1 g | 0.1% | 0.2% | 0.5% |

| > 1 g | 0.05% | 0.1% | 0.25% |

Note: This table provides a simplified representation of the thresholds, and the actual values depend on the specific maximum daily dose and are subject to regulatory interpretation.

The specification for Diquafosol would include a list of specified impurities, which would encompass this compound if it is found to be a significant degradation product or process impurity. xinfuda-group.com The acceptance criterion for Impurity 11 would be set no higher than the level justified by safety data and consistent with the levels achievable by the manufacturing process. usp.org

A risk-based approach is integral to establishing clinically relevant acceptance criteria for impurities. fda.report This approach considers the potential impact of the impurity on the safety and efficacy of the drug product. fda.report The risk assessment for this compound would evaluate its pharmacological activity, toxicity, and immunogenicity relative to Diquafosol itself. nih.gov

For oligonucleotide-related impurities, it is often predicted that they have a similar safety profile to the parent drug substance. nih.gov However, this needs to be scientifically justified. The risk assessment strategy would consider the stage of development, the indication for the drug, the dose, and the frequency of administration. nih.gov

The process of setting acceptance criteria is a multifaceted one, taking into account data from clinical trials, nonclinical studies, and analytical capabilities. fda.report For impurities that are also significant metabolites, they are generally considered qualified. usp.org If this compound is found to have no significant toxicological or pharmacological concerns at levels observed in manufacturing, the acceptance criteria can be established based on the process capability.

Strategies for Impurity Removal and Purification

Effective purification strategies are essential to ensure that the levels of this compound in the final drug substance and product are consistently below the established specification limits.

Chromatography is a cornerstone of purification in the pharmaceutical industry, particularly for complex molecules like oligonucleotides. nih.govunc.edufredhutch.org Ion-exchange chromatography (IEX) is a highly effective technique for the separation of oligonucleotides and their impurities. cytivalifesciences.com This method separates molecules based on their net charge, which is particularly useful for differentiating between the desired oligonucleotide and its related impurities, which may differ in the number of phosphate (B84403) groups.

In the purification of Diquafosol, a cation-exchange chromatography step could be employed to separate Diquafosol from Impurity 11 and other related substances. nih.gov The process would involve optimizing parameters such as the pH and salt concentration of the mobile phase to achieve the desired separation. nih.gov

Table 2: Representative Parameters for Ion-Exchange Chromatography Purification

| Parameter | Condition | Rationale |

| Stationary Phase | Strong Cation Exchanger | Provides strong interaction for effective separation. |

| Mobile Phase A | Low salt buffer (e.g., 20 mM Phosphate buffer) | For initial binding of Diquafosol and impurities. |

| Mobile Phase B | High salt buffer (e.g., 20 mM Phosphate buffer + 1 M NaCl) | To elute bound molecules based on charge. |

| Elution Gradient | Linear gradient from 0% to 100% Mobile Phase B | Allows for the sequential elution and separation of Diquafosol from its impurities. |

| Detection | UV at 262 nm | To monitor the elution of Diquafosol and related substances. nih.gov |

The efficiency of the IEX process is critical in ensuring the final purity of the Diquafosol drug substance.

Crystallization is a powerful and widely used technique for the purification of organic compounds in the pharmaceutical industry. uct.ac.zanih.gov It is a highly selective process that can effectively remove impurities from a drug substance. nih.gov The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of crystals of the pure compound while the impurities remain in the solution. uct.ac.za

A patented refining method for Diquafosol sodium describes a crystallization process to obtain a high-purity product. google.com The method involves dissolving the crude Diquafosol sodium in water, adjusting the pH, adding a calcium salt, and then inducing crystallization. google.com This is followed by heating in an alcohol solvent, hot filtration, and slow cooling to yield the purified Diquafosol sodium. google.com This process would be effective in reducing the levels of impurities such as this compound.

The success of crystallization depends on the selection of an appropriate solvent system in which the solubility of Diquafosol and Impurity 11 differ significantly. researchgate.net

Beyond conventional chromatography and crystallization, other separation technologies can be considered for the purification of Diquafosol. Techniques such as preparative high-performance liquid chromatography (HPLC) can offer high-resolution separation of complex mixtures. nih.gov Supercritical fluid chromatography (SFC) is another potential alternative that can be used for the separation of structurally related compounds. researchgate.net

The selection of the most appropriate purification strategy, or a combination of techniques, will depend on the specific impurity profile of the crude Diquafosol and the required purity of the final product. A multi-step purification process, often combining chromatographic and crystallization methods, is common in pharmaceutical manufacturing to achieve the desired level of purity.

Quality Control (QC) Applications for this compound

The quality control of this compound encompasses both in-process monitoring during manufacturing and final release testing of the drug substance and product. These measures are designed to ensure that the impurity is maintained at or below acceptable levels.

In-process Control Monitoring

In-process controls are crucial for monitoring the formation of impurities during the synthesis of the diquafosol drug substance. As diquafosol is an oligonucleotide, its synthesis involves a series of complex chemical reactions where side reactions can lead to the formation of impurities. The manufacturing process for such molecules is typically a multi-step solid-phase synthesis.

In-process monitoring for impurities like this compound is likely to occur at critical steps of the synthesis and purification process. High-performance liquid chromatography (HPLC) is a common analytical technique used for this purpose. By analyzing samples at various stages, manufacturers can ensure that the reaction conditions are optimized to minimize impurity formation and that the purification steps are effective in removing them. While specific in-process acceptance criteria for this compound are not publicly available, they would be established based on process development data and risk assessment to ensure the final drug substance meets its quality specifications.

Key In-Process Control Stages for Oligonucleotide Synthesis:

| Manufacturing Stage | Purpose of Monitoring | Typical Analytical Method |

| Raw Material Testing | To ensure the purity of starting materials and reagents, preventing the introduction of impurities. | HPLC, Mass Spectrometry |

| Post-synthesis Cleavage & Deprotection | To assess the initial impurity profile before purification. | HPLC, UPLC-MS |

| Post-purification | To confirm the effectiveness of the purification process in removing impurities. | HPLC, Ion-Exchange Chromatography |

Release Testing Methodologies

Release testing is the final quality control check performed on the diquafosol drug substance and the finished drug product before it is released for distribution. These tests confirm that the product meets all the established specifications, including the limits for specific impurities like this compound.

A validated stability-indicating ion-pair reverse phase high-performance liquid chromatography (RP-HPLC) method is a cornerstone of release testing for diquafosol and its impurities. Such a method is designed to separate the active ingredient from all potential impurities and degradation products, allowing for their accurate quantification.

The validation of these analytical methods is performed according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters ensure the reliability of the test results.

Table of HPLC Method Validation Parameters for Impurity Quantification:

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method can accurately measure the analyte in the presence of other components (e.g., other impurities, excipients). | The peak for this compound should be well-resolved from other peaks. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | A signal-to-noise ratio of approximately 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | A signal-to-noise ratio of approximately 10:1. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (r²) of ≥ 0.99. |

| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of the impurity should be within a predefined range (e.g., 90-110%). |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | The relative standard deviation (RSD) should be within an acceptable limit (e.g., ≤ 5%). |

For ophthalmic drug products, regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific recommendations for impurity thresholds, which may differ from the standard ICH Q3B(R2) guidelines due to the local application of these products. usp.orgtlcstandards.com The acceptance criteria for any unspecified impurity in a new drug substance are generally not more than the identification threshold. ich.org

Stability-Indicating Methods for this compound Monitoring

Stability-indicating methods are analytical procedures that can detect changes in the quality of a drug substance or drug product over time due to environmental factors such as light, temperature, and humidity. These methods are crucial for determining the shelf-life and appropriate storage conditions for a pharmaceutical product.

For this compound, a stability-indicating HPLC method is developed and validated through forced degradation studies. In these studies, the diquafosol drug substance or drug product is subjected to stress conditions that are more severe than the normal storage conditions. This is done to accelerate the degradation process and generate potential degradation products.

The results from these studies demonstrate the method's ability to separate the main component from any degradation products that may form, thus proving its stability-indicating nature.

Summary of Forced Degradation Studies for Diquafosol:

| Stress Condition | Conditions Applied | Observed Degradation of Diquafosol | Formation of Impurities |

| Acid Hydrolysis | 2M HCl for 17 hours | Unstable, with a 9% degradation rate. | Impurities A, B, and other unknown impurities were generated. |

| Base Hydrolysis | 2M NaOH for 17 hours | Stable, with minimal degradation. | Only one impurity was generated. |

| Oxidative Degradation | 3% H₂O₂ for 3 hours | Unstable, with significant degradation. | Multiple degradation products were formed. |

| Thermal Degradation | 80°C for 7 hours | Relatively stable, with no impurity degradation observed. | No significant formation of new impurities. |

These studies are essential for understanding the degradation pathways of diquafosol and for ensuring that the analytical methods used for routine quality control and stability testing are capable of detecting any changes in the impurity profile of the product throughout its shelf life.

Future Directions in Diquafosol Impurity 11 Research

Development of Green Chemistry Approaches for Impurity Mitigation

The pharmaceutical industry is increasingly adopting green chemistry principles to design environmentally benign manufacturing processes that also enhance safety and efficiency. ctfassets.net Research into mitigating Diquafosol (B1208481) Impurity 11 would focus on sustainable chemistry to prevent its formation at the source.

Key research areas would include:

Alternative Synthetic Routes: Investigating new synthesis pathways for Diquafosol that are inherently cleaner and avoid the reaction conditions or intermediates that lead to the formation of Impurity 11. ctfassets.net This involves maximizing atom economy and minimizing the number of synthetic steps. ctfassets.net

Sustainable Catalysis: Replacing traditional reagents with highly efficient and selective catalytic methods, such as biocatalysis. ctfassets.netmdpi.com Enzymes, operating in aqueous media under mild conditions, can offer superior selectivity, thereby preventing the generation of unwanted byproducts like Impurity 11. mdpi.com

Greener Solvents and Reagents: Systematically evaluating and replacing hazardous solvents and reagents with safer, more sustainable alternatives. acs.org The selection of these materials can profoundly impact reaction pathways and impurity profiles.

Process Intensification: Utilizing technologies like continuous flow chemistry, which can offer better control over reaction parameters, reduce waste, and improve safety and efficiency, thus minimizing impurity formation. mdpi.comacs.org

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Strategy | Focus on yield; waste treated post-formation. | Prevents waste generation at the source. |

| Reagents | Often uses stoichiometric, hazardous reagents. | Employs catalytic, recyclable, and non-hazardous reagents. researchgate.net |

| Solvents | Heavy reliance on volatile organic compounds (VOCs). | Prioritizes water, supercritical fluids, or biodegradable solvents. acs.org |

| Energy | Frequently requires high energy input (heating/cooling). | Aims for energy efficiency, often using ambient conditions. |

Application of Chemometrics and Data Science in Impurity Analysis

Chemometrics and data science provide powerful tools for extracting critical information from complex analytical data, enhancing the detection and control of impurities. rug.nl The application of these techniques is crucial for robust impurity profiling. chromatographyonline.comrroij.com

Future research will likely involve:

Multivariate Analysis: Using techniques like Principal Component Analysis (PCA) to analyze data from hyphenated analytical methods (e.g., LC-MS, LC-DAD). nih.gov This can help in assessing peak purity and detecting co-eluting impurities that might otherwise go unnoticed. nih.gov

Predictive Analytics: Developing predictive models that correlate raw material attributes and process parameters with the formation of Diquafosol Impurity 11. By analyzing historical and real-time data, manufacturers can anticipate and prevent deviations that lead to increased impurity levels. pharmafocusamerica.compolestarllp.com

Advanced Process Control: Integrating data analytics into Quality Management Systems (QMS) to enable continuous monitoring and immediate correction of manufacturing processes, ensuring consistent product quality. mastercellbank.com

Research on Advanced Computational Modeling for Impurity Prediction

In silico, or computational, methods are transforming pharmaceutical development by allowing scientists to predict chemical behaviors, saving significant time and resources.

Prospective research on this compound would include:

Degradation Pathway Prediction: Employing software tools that use knowledge-based systems to predict the likely degradation pathways of the Diquafosol drug substance under various stress conditions (e.g., heat, pH, oxidation, light). springernature.comacs.orgnih.gov This allows for a theoretical understanding of how Impurity 11 might form.

Toxicological Assessment: Using Quantitative Structure-Activity Relationship ((Q)SAR) models to predict the potential toxicity of Impurity 11. As recommended by guidelines like ICH M7, these in silico tools are used to assess the mutagenic potential of impurities, guiding decisions on necessary qualification studies. nih.gov

Reaction Mechanism Elucidation: Applying electronic structure theory and other computational chemistry methods to model the reaction kinetics and thermodynamics involved in the formation of Impurity 11. nih.gov This fundamental understanding can reveal the most critical parameters to control during manufacturing. nih.gov

| Modeling Technique | Application in Impurity Research | Expected Outcome |

| Degradation Pathway Prediction | Simulates reactions under stress conditions. | A map of potential degradation products, including Impurity 11. acs.org |

| (Q)SAR | Assesses potential for toxicity based on chemical structure. | Early risk assessment and classification of Impurity 11. nih.gov |

| Quantum Mechanics (e.g., DFT) | Models reaction energetics and mechanisms. | Identification of critical process parameters that control impurity formation. researchgate.net |

Integration of Continuous Manufacturing Principles for Impurity Control

Continuous manufacturing (CM) is a modern approach that replaces traditional, multi-step batch production with a single, integrated, and uninterrupted process. tulip.co This paradigm offers superior control over process parameters and product quality.

Future work on controlling this compound via CM would focus on:

Process Analytical Technology (PAT): Implementing real-time, in-line monitoring of critical process parameters (CPPs) and critical quality attributes (CQAs) using advanced sensors (e.g., spectroscopy). longdom.orgmerckmillipore.comnews-medical.net PAT is a key enabler of CM, allowing for immediate detection and correction of deviations that could lead to the formation of Impurity 11. adragos-pharma.com

Real-Time Release Testing (RTRT): Leveraging the extensive data from PAT and process models to enable the release of the product in real-time, based on process data rather than end-product testing alone. This ensures that impurity levels are continuously controlled within their specified limits.

Advanced Control Strategies: Developing feedback and feed-forward control loops where process parameters are automatically adjusted based on real-time sensor data to maintain the process in a state of control and consistently minimize the level of Impurity 11.

Collaborative Research for Global Impurity Standard Harmonization

Ensuring consistent and safe limits for pharmaceutical impurities requires international collaboration among industry stakeholders and regulatory bodies. The International Council for Harmonisation (ICH) provides foundational guidelines for this purpose. ich.org

Future directions will emphasize:

Harmonization of Standards: Continuing to work through bodies like the ICH to establish globally harmonized thresholds for the reporting, identification, and qualification of impurities. ich.orgamsbiopharma.comeuropa.eu This includes new guidelines, such as the upcoming ICH Q3E for extractables and leachables, which set precedents for controlling other types of impurities. amsbiopharma.comeuropeanpharmaceuticalreview.com

Data Sharing Initiatives: Creating platforms for pharmaceutical companies to share non-competitive data on impurity profiles and toxicological assessments. Such collaborations can accelerate the qualification process for new impurities and establish scientifically sound, universal limits.

Standardized Methodologies: Promoting the development and adoption of standardized analytical methods for impurity testing. This ensures that data generated in different laboratories and regions are comparable and reliable, facilitating smoother regulatory review and product approval processes worldwide.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Diquafosol Impurity 11 in pharmaceutical formulations?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with ion-pair reverse-phase separation is widely validated for detecting related substances in Diquafosol sodium formulations, including Impurity 11 . Complementary techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) are essential for structural confirmation, especially when distinguishing between isomers or degradation products . Quantitative analysis should follow ICH guidelines for validation, including specificity, linearity, and accuracy testing .

Q. How should researchers validate the purity of synthesized this compound for use as a reference standard?

- Methodological Answer : Purity validation requires a combination of chromatographic (e.g., HPLC with UV detection) and spectroscopic methods (e.g., HRMS for molecular weight confirmation). Residual solvents and inorganic impurities (e.g., catalysts) should be quantified using gas chromatography (GC) or atomic absorption spectroscopy (AAS), adhering to pharmacopoeial limits for sulfated ash and heavy metals . Certificates of Analysis (CoA) must include batch-specific data on purity (>99%), solubility, and stability under recommended storage conditions (-20°C) .

Q. What are the key challenges in synthesizing this compound, and how can they be mitigated?

- Methodological Answer : Challenges include controlling stereochemistry during phosphorylation and avoiding hydrolysis of the β-N1-glycosidic bond. Reaction conditions (e.g., pH, temperature) must be optimized to prevent unintended degradation. Use of protecting groups for ribose hydroxyls and real-time monitoring via thin-layer chromatography (TLC) or in-situ NMR can improve yield and purity .

Advanced Research Questions

Q. How do formulation excipients influence the stability and degradation pathways of this compound in ophthalmic preparations?

- Methodological Answer : Excipients like boric acid and disodium edetate in Diquafosol eye drops can alter impurity formation kinetics. Accelerated stability studies (40°C/75% RH) combined with forced degradation (e.g., oxidative, thermal stress) are critical. Monitor degradation using stability-indicating HPLC methods and correlate findings with kinetic models to predict shelf-life . Mechanistic studies should employ LC-MS/MS to identify degradation byproducts and propose reaction pathways .

Q. What experimental designs are optimal for studying the genotoxic potential of this compound?

- Methodological Answer : Follow ICH M7 guidelines for genotoxic impurity assessment. Use in silico tools (e.g., QSAR models) to predict mutagenicity, followed by in vitro assays (Ames test, micronucleus assay). Limit of quantification (LOQ) for LC-MS/MS methods should be ≤1 ppm, validated for specificity in the presence of matrix interferences .

Q. How can researchers resolve contradictory data on the pharmacological activity of this compound across studies?

- Methodological Answer : Discrepancies may arise from differences in impurity profiles or assay conditions (e.g., cell lines, receptor binding protocols). Standardize experimental protocols using WHO reference materials and cross-validate results via orthogonal assays (e.g., calcium flux assays for P2Y2 receptor activation). Meta-analyses of published data should account for batch-to-batch variability in impurity concentrations .

Q. What strategies are effective for isolating trace-level this compound from complex reaction mixtures?

- Methodological Answer : Employ preparative HPLC with fraction collection, optimizing mobile phase composition (e.g., ion-pair reagents like tetrabutylammonium phosphate). For challenging separations, orthogonal purification techniques such as size-exclusion chromatography or countercurrent distribution may enhance recovery . Structural confirmation via 2D-NMR (e.g., HSQC, HMBC) is mandatory for isolated impurities .

Tables for Key Data

| Parameter | Method | Acceptance Criteria | Reference |

|---|---|---|---|

| Purity of Impurity 11 | HPLC-UV | ≥99% | |

| Residual Solvents | GC-FID | ≤ICH Class 2 limits | |

| Heavy Metals | AAS | ≤10 ppm | |

| Stability (Long-term) | LC-MS/MS | No degradation at -20°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products